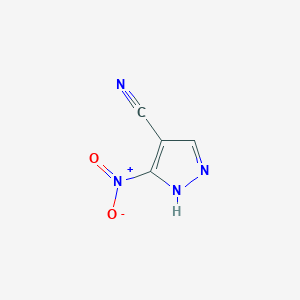

3-Nitro-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-1-3-2-6-7-4(3)8(9)10/h2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGVDFLAUBWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361600 | |

| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39205-87-3 | |

| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Nitro-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Nitro-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details a plausible synthetic pathway, provides key characterization data, and includes detailed experimental protocols to guide researchers in their work with this versatile molecule.

Introduction

This compound (CAS No. 39205-87-3) is a key building block in the synthesis of more complex molecular architectures.[1] Its pyrazole core is a common scaffold in many biologically active compounds, and the presence of both a nitro and a nitrile group offers multiple reactive sites for further functionalization.[1] The nitro group can be readily reduced to an amine, opening pathways to amide and peptide couplings, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.[1] These features make this compound a valuable intermediate for the generation of diverse compound libraries in drug discovery and for the development of novel energetic materials.[1][2]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 3-amino-1H-pyrazole-4-carbonitrile. This pathway leverages the Sandmeyer reaction, a well-established method for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[3][4]

The proposed synthesis workflow is as follows:

References

Spectroscopic Data Analysis of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the compound 3-Nitro-1H-pyrazole-4-carbonitrile (CAS No: 39205-87-3). Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents expected spectroscopic values based on the analysis of structurally similar pyrazole derivatives and general principles of spectroscopy. These estimations serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this versatile heterocyclic compound.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with a nitro group and a nitrile group. Its molecular formula is C₄H₂N₄O₂, with a molecular weight of 138.08 g/mol . The presence of multiple reactive sites, including the nitrile and nitro groups, makes it a valuable intermediate in the synthesis of diverse and complex molecules, particularly in the fields of medicinal chemistry and agrochemical development. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from the analysis of related pyrazole compounds and known spectroscopic data for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | H5-proton on the pyrazole ring |

| ~14.0 - 15.0 | Broad Singlet | 1H | N-H proton of the pyrazole ring |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~110 - 115 | -CN (Nitrile carbon) |

| ~105 - 110 | C4-carbon |

| ~140 - 145 | C5-carbon |

| ~150 - 155 | C3-carbon (bearing the nitro group) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 - 3100 | Medium, Broad | N-H stretching of the pyrazole ring |

| ~3100 - 3000 | Weak | C-H stretching of the pyrazole ring |

| ~2230 - 2210 | Strong, Sharp | C≡N stretching of the nitrile group |

| ~1550 - 1500 | Strong | Asymmetric NO₂ stretching |

| ~1350 - 1300 | Strong | Symmetric NO₂ stretching |

| ~1600 - 1450 | Medium | C=C and C=N stretching of the pyrazole ring |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| 138 | [M]⁺, Molecular ion |

| 111 | [M - HCN]⁺ |

| 92 | [M - NO₂]⁺ |

| 65 | [M - NO₂ - HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI): For a volatile sample, introduce it into the ion source of the mass spectrometer via a direct insertion probe or a gas chromatograph.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Data Acquisition (Electrospray Ionization - ESI): For less volatile samples, infuse the sample solution into the ESI source.

-

Apply a high voltage to the solution as it passes through a capillary, generating charged droplets that desolvate to produce gaseous ions.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detect the ions and generate a mass spectrum.

Synthetic Workflow Visualization

The synthesis of substituted pyrazoles can often be achieved through methods like the Knorr pyrazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-4-carbonitrile derivative, which could be conceptually adapted for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of a substituted pyrazole-4-carbonitrile.

Crystal Structure of 3-Nitro-1H-pyrazole-4-carbonitrile: Data Not Currently Available

A comprehensive search of scientific literature and crystallographic databases did not yield a determined crystal structure for 3-Nitro-1H-pyrazole-4-carbonitrile. While information regarding its synthesis and its role as a chemical intermediate is available, the specific quantitative data and detailed experimental protocols associated with its single-crystal X-ray diffraction analysis are not publicly accessible.

To provide a representative example of the in-depth technical guide requested, this document presents the crystallographic data and experimental details for a closely related compound: 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile . This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with substituted pyrazole derivatives.

In-depth Technical Guide: Crystal Structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile

This guide details the crystal structure of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, a compound of interest in medicinal chemistry due to the known biological activities of N-pyrazole derivatives, which include insecticidal and antifungal properties.[1]

Data Presentation

The crystallographic data for 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement. [1][2][3]

| Parameter | Value |

| Empirical Formula | C₁₀H₇N₅O₂ |

| Formula Weight | 229.21 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | |

| a | 3.7685 (2) Å |

| b | 27.3441 (17) Å |

| c | 10.1294 (8) Å |

| α | 90° |

| β | 96.20 (3)° |

| γ | 90° |

| Volume | 1037.70 (12) ų |

| Z | 4 |

| Calculated Density | 1.465 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 472 |

| Crystal Size | 0.30 x 0.30 x 0.10 mm |

| Data Collection | |

| Theta range for data collection | 2.05 to 25.00° |

| Index ranges | -4 ≤ h ≤ 4, -32 ≤ k ≤ 32, -12 ≤ l ≤ 12 |

| Reflections collected | 2148 |

| Independent reflections | 951 [R(int) = 0.071] |

| Completeness to theta = 25.00° | 99.8 % |

| Absorption correction | ψ-scan |

| Max. and min. transmission | 0.989 and 0.968 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 951 / 2 / 155 |

| Goodness-of-fit on F² | 1.00 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.123 |

| R indices (all data) | R1 = 0.052, wR2 = 0.126 |

| Largest diff. peak and hole | 0.26 and -0.31 e.Å⁻³ |

Table 2: Hydrogen Bond Geometry (Å, °). [2]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(5)—H(5A)···O(1)ⁱ | 0.86 | 2.21 | 3.013 (4) | 155 |

| C(4)—H(4A)···O(1)ⁱ | 0.93 | 2.52 | 3.216 (5) | 132 |

| Symmetry code: (i) x, -y+1, z+1/2 |

Experimental Protocols

The synthesis and crystallization of 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile were performed as follows:

-

Sodium nitrite (1.49 g) was dissolved in 10 ml of water.

-

This solution was added dropwise to a mixture of 4-nitroaniline (0.02 mol) and 36.5% aqueous HCl (5 ml) at 0–5 °C.

-

The reaction mixture was stirred for 10 minutes at 0–5 °C.

-

2,3-Dicyanopropionic acid ethyl ester (0.02 mol) was added dropwise and the mixture was stirred for 2 hours at room temperature.

-

The reaction mixture was extracted with dichloromethane.

-

The pH of the aqueous layer was adjusted to 9 with ammonia.

-

The organic layer was separated, dried over anhydrous Na₂SO₄, concentrated, and the product was precipitated.

-

The pure compound was obtained by recrystallization from ethanol.

Crystallization: [1][2] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound.

X-ray Data Collection and Structure Solution: [1] Data were collected on an Enraf–Nonius CAD-4 diffractometer. The structure was solved using SHELXS97 and refined using SHELXL97. All hydrogen atoms were positioned geometrically and refined using a riding model.

Mandatory Visualization

Caption: Experimental workflow for the synthesis and crystallographic analysis.

Caption: Intermolecular hydrogen bonding in the crystal lattice.

References

A Theoretical and Computational Investigation of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Nitro-1H-pyrazole-4-carbonitrile (CAS No: 39205-87-3). Due to a lack of specific published computational studies on this exact molecule, this document outlines the established theoretical frameworks and presents data from closely related nitropyrazole derivatives to offer valuable insights for researchers. The guide covers molecular structure, spectroscopic analysis (FT-IR, NMR, UV-Vis), electronic properties (HOMO-LUMO, MEP), non-linear optical (NLO) properties, and natural bond orbital (NBO) analysis. Detailed computational protocols and visualizations are provided to facilitate further research into this and similar heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring functionalized with both a nitro and a nitrile group.[1] Its molecular formula is C₄H₂N₄O₂ and it has a molecular weight of 138.08 g/mol .[1] This unique arrangement of functional groups provides multiple reactive sites, making it a versatile intermediate in the synthesis of more complex molecules.[1] The pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, and the nitro and nitrile moieties offer opportunities for diverse chemical modifications.[1] Consequently, this compound and its derivatives are of considerable interest in drug discovery and the development of agrochemicals.[1]

Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and spectroscopic properties of such molecules, providing insights that can guide synthetic efforts and predict potential applications. This guide details the standard computational approaches for this purpose.

Synthesis and Experimental Context

The synthesis of nitropyrazole derivatives is well-documented in the chemical literature. Typically, these syntheses involve the nitration of a pyrazole precursor. For instance, the synthesis of 1-methyl-3-nitro-1H-pyrazole-4-carbonitrile often starts with the nitration of 1-methylpyrazole using nitric acid. This is followed by a cyanation step to introduce the nitrile group at the 4-position, which can be achieved through methods like palladium-catalyzed cross-coupling reactions. While specific high-yield synthetic routes for this compound are proprietary or less commonly published, the general principles of electrophilic aromatic substitution and subsequent functional group interconversion are applicable.

Computational Methodologies

The following section details the standard computational protocols employed in the theoretical study of nitropyrazole derivatives. These methods are widely used to predict molecular properties and are recommended for investigations of this compound.

Geometry Optimization and Vibrational Analysis

-

Protocol: The molecular geometry of the compound is optimized to its ground state using Density Functional Theory (DFT). A widely used and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations are then performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman). The calculated frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental data.

Spectroscopic Analysis (NMR and UV-Vis)

-

NMR Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) are typically calculated using the Gauge-Invariant Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set. The calculations are usually performed on the optimized molecular geometry. The computed chemical shifts are then referenced to a standard (e.g., Tetramethylsilane - TMS) to allow for direct comparison with experimental data.

-

UV-Vis Spectroscopy: The electronic absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, often with the B3LYP functional and a suitable basis set. These calculations provide information about the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Electronic Properties (HOMO-LUMO and MEP)

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the DFT calculations. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. A smaller gap generally indicates higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential mapped onto the electron density surface of the molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its reactivity towards other chemical species. The MEP is calculated using the optimized geometry from the DFT calculations.

Non-Linear Optical (NLO) Properties

-

Protocol: The NLO properties, such as the first-order hyperpolarizability (β), are calculated to assess the potential of a molecule for applications in optoelectronics. These calculations are sensitive to the level of theory and basis set used. Methods such as Møller-Plesset perturbation theory (MP2) with a diffuse basis set (e.g., 6-311+G(d)) are often employed for more accurate predictions of hyperpolarizability.

Natural Bond Orbital (NBO) Analysis

-

Protocol: NBO analysis is performed on the optimized molecular structure to understand the intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds. This analysis provides insights into the delocalization of electron density and the stability of the molecule arising from these interactions.

Data Presentation (Based on Analogous Compounds)

As there is a lack of specific published computational data for this compound, the following tables summarize representative theoretical data for structurally similar nitropyrazole derivatives found in the literature. This information can serve as a valuable reference for estimating the properties of the target molecule.

Table 1: Representative Vibrational Frequencies for Functional Groups in Nitropyrazoles

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | [2] |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | [2] |

| Nitrile (C≡N) | Stretch | ~2200 | [2] |

| Pyrazole Ring | C=C/C=N Stretch | 1400 - 1600 | General |

| Pyrazole Ring | Ring Deformation | 600 - 1000 | General |

Table 2: Representative Electronic Properties of Substituted Pyrazoles

| Property | Description | Typical Calculated Values | Reference |

| HOMO Energy | Highest Occupied Molecular Orbital | -6 to -8 eV | General |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -2 to -4 eV | General |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 3 to 5 eV | General |

| Dipole Moment | Measure of molecular polarity | 2 to 6 Debye | General |

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the theoretical study of this compound.

Caption: Molecular structure of this compound.

Caption: A typical workflow for computational studies of pyrazole derivatives.

Conclusion and Future Outlook

There is a clear need for dedicated theoretical studies on this compound to fully elucidate its properties. Such studies would provide valuable quantitative data that could accelerate its application in drug development and materials science. Researchers are encouraged to employ the computational workflows described herein to investigate this and other promising pyrazole derivatives. The interplay between computational predictions and experimental validation will be crucial in unlocking the full potential of this class of compounds.

References

physical and chemical properties of 3-Nitro-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole ring functionalized with both a nitro group and a nitrile group.[1] This unique arrangement of reactive moieties makes it a versatile building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, and the nitro and nitrile groups offer multiple avenues for synthetic modification, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with available experimental data.

Chemical and Physical Properties

Precise experimental data for the physical properties of this compound are not widely reported in publicly available literature. The information that is available is often predicted or pertains to related isomers. The key identifiers and some predicted properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39205-87-3 | [1] |

| Molecular Formula | C₄H₂N₄O₂ | [1] |

| Molecular Weight | 138.08 g/mol | [1] |

| Physical Form | Solid | |

| Predicted pKa | 8.32 ± 0.10 | [2] |

| Purity | Typically ≥95% (commercial) | |

| Storage | Sealed in a dry environment at room temperature. |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by its two functional groups: the nitro group (-NO₂) and the nitrile group (-C≡N).

-

Nitrile Group: The nitrile functionality is a versatile handle for a variety of chemical transformations. It can be:

-

Hydrolyzed to a carboxylic acid.

-

Reduced to a primary amine.

-

Participate in cycloaddition reactions .[1]

-

-

Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental in medicinal chemistry, opening pathways for:

-

Amide bond formation.

-

Peptide couplings.

-

Synthesis of further heterocyclic systems.[1]

-

The pyrazole ring itself is an aromatic heterocycle, which provides a stable scaffold for these functional group interconversions.

Synthesis

For this compound, a plausible synthetic route would involve the reaction of a suitably substituted hydrazine with a precursor containing the nitrile and a masked or precursor nitro group.

Logical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Spectral Data

Specific, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, based on the known spectra of related pyrazole compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Signals |

| ¹H NMR | A singlet for the C5-H proton, likely in the downfield region (δ > 8.0 ppm) due to the electron-withdrawing effects of the adjacent nitro and nitrile groups. A broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the three pyrazole carbons and the nitrile carbon. The carbon bearing the nitro group (C3) and the nitrile group (C4) would be significantly deshielded. |

| IR (Infrared) | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C≡N stretch (around 2230 cm⁻¹), and asymmetric and symmetric stretches for the NO₂ group (around 1550 and 1350 cm⁻¹, respectively). |

| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of 138.08. |

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of pyrazole-containing molecules has been extensively studied and is known to exhibit a wide range of biological activities, including but not limited to:

-

Anti-inflammatory

-

Antimicrobial

-

Anticancer

-

Antiviral

The presence of the nitro group may also confer specific biological properties, as nitroaromatic compounds are known to be bioreducible and can generate reactive nitrogen species under certain conditions.

Logical Workflow for Biological Screening:

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound is a promising but currently under-characterized synthetic intermediate. Its rich functionality suggests significant potential for the development of novel therapeutics and other functional molecules. Further research is required to fully elucidate its physical properties, develop robust synthetic protocols, and explore its biological activity profile. This guide serves as a summary of the currently available information and a framework for future investigation into this intriguing molecule.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Nitro-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound that holds significant promise as a building block in medicinal chemistry, agrochemical synthesis, and materials science. Its unique molecular architecture, featuring a pyrazole core functionalized with both a nitro and a nitrile group, offers multiple reactive sites for derivatization. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, including detailed experimental protocols for its synthesis and key transformations. Furthermore, it explores the potential of its derivatives as kinase inhibitors in relevant signaling pathways, providing a foundation for future research and development endeavors.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C4H2N4O2. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H2N4O2 | [1] |

| Molecular Weight | 138.08 g/mol | [1] |

| CAS Number | 39205-87-3 | [1] |

| Appearance | Solid | Inferred from general properties of similar compounds |

| Purity | Typically >95% for research applications | Inferred from commercial availability |

Stability

Studies on related dinitropyrazole derivatives, such as 4-amino-3,5-dinitropyrazole (LLM-116), show a major exothermic decomposition peak around 183 °C in Differential Scanning Calorimetry (DSC) analysis.[5] The decomposition of nitropyrazoles can be complex, potentially involving hydrogen shifts, elimination of N2, and internal redox reactions.[5] It is therefore recommended that this compound be handled with the appropriate precautions for potentially energetic materials, including avoiding high temperatures and mechanical shock.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by its two functional groups: the nitro group at the 3-position and the carbonitrile group at the 4-position. These groups provide versatile handles for a wide range of chemical transformations.[1]

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This transformation is a cornerstone in the synthesis of diverse compound libraries, opening avenues for the introduction of various substituents through amide bond formation, peptide couplings, and the synthesis of further heterocyclic systems.[1] The resulting 3-amino-1H-pyrazole-4-carbonitrile is a valuable intermediate for the synthesis of biologically active molecules, including kinase inhibitors.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo several important transformations:[1]

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-nitro-1H-pyrazole-4-carboxylic acid. This introduces a new functional group for further derivatization.

-

Reduction: The nitrile group can be reduced to a primary amine, providing another site for chemical modification.

-

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, leading to the formation of new heterocyclic rings.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound

Step 1: Synthesis of 3-Nitro-1H-pyrazole [6]

This procedure involves the thermal rearrangement of 1-nitropyrazole.

-

Materials:

-

1-Nitropyrazole

-

Benzonitrile

-

Hexane

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, mix 1-nitropyrazole (1 equivalent) with benzonitrile (approximately 10 mL per gram of 1-nitropyrazole).

-

Heat the mixture with stirring at 180 °C for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with hexane and continue stirring for 20 minutes at room temperature to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry to afford 3-nitro-1H-pyrazole.

-

Step 2: Proposed Cyanation of 3-Nitro-1H-pyrazole

This proposed step is based on standard cyanation methods for aromatic compounds, such as the Rosenmund-von Braun reaction.

-

Materials:

-

3-Nitro-1H-pyrazole

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-nitro-1H-pyrazole (1 equivalent) and copper(I) cyanide (1.1-1.5 equivalents).

-

Add dry DMF and heat the mixture to reflux (typically 150-180 °C) for several hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Figure 1: Proposed synthetic pathway for this compound.

Reduction of the Nitro Group: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile

This protocol is a representative procedure for the reduction of an aromatic nitro group to an amine.

-

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol or acetic acid (as solvent)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

-

Add an excess of the reducing agent, such as tin(II) chloride dihydrate (3-5 equivalents) or iron powder (3-5 equivalents).

-

If using iron, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and, if using a metal in acid, carefully neutralize with a sodium hydroxide solution until the solution is basic.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-amino-1H-pyrazole-4-carbonitrile.

-

Hydrolysis of the Nitrile Group: Synthesis of 3-Nitro-1H-pyrazole-4-carboxylic acid

This protocol describes a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

-

Materials:

-

This compound

-

Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated sodium hydroxide solution.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain 3-nitro-1H-pyrazole-4-carboxylic acid.

-

Figure 2: Key reactive transformations of this compound.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs that target a wide range of biological processes.[7][8][9] Of particular interest is the prevalence of pyrazole-containing molecules as protein kinase inhibitors.[7][8][9] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.

While there are no direct studies on the biological activity of this compound itself, its derivatives, particularly the 3-amino analog, are promising candidates for development as kinase inhibitors. Several classes of kinases are known to be targeted by pyrazole-based inhibitors, including:

-

Janus Kinases (JAKs): These are critical components of the JAK/STAT signaling pathway, which is involved in immunity and inflammation.[7]

-

p38 Mitogen-Activated Protein Kinase (MAPK): This kinase is a key regulator of inflammatory responses.[10]

-

Phosphodiesterases (PDEs): These enzymes are involved in second messenger signaling, and their inhibitors have various therapeutic applications.[8]

The general structure of many pyrazole-based kinase inhibitors involves a substituted pyrazole core that anchors the molecule in the ATP-binding pocket of the kinase. The substituents on the pyrazole ring are crucial for achieving potency and selectivity. The amino group of 3-amino-1H-pyrazole-4-carbonitrile, derived from the title compound, provides a key attachment point for building more complex molecules that can interact with specific residues within the kinase active site.

Figure 3: A simplified representation of the p38 MAPK signaling pathway and the potential point of intervention for pyrazole-based inhibitors.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential for the synthesis of novel molecules in various scientific disciplines. Its reactivity, centered on the nitro and nitrile groups, allows for a wide range of chemical modifications. While its stability profile suggests it should be handled as a potentially energetic material, its utility as a synthetic intermediate is clear. The pyrazole core is a key pharmacophore in numerous kinase inhibitors, and derivatives of this compound represent a promising avenue for the development of new therapeutic agents targeting signaling pathways involved in cancer and inflammation. This technical guide provides a foundational understanding of the chemistry of this compound and aims to stimulate further research into its applications.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism of thermal decomposition of nitropyrazoles | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-Nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Ascendance of Nitropyrazoles: A Technical Guide to Their Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a cornerstone in medicinal chemistry and materials science.[1][2] The introduction of one or more nitro groups onto this scaffold gives rise to nitropyrazole derivatives, a class of compounds with a rich history and a diverse range of applications, from high-performance energetic materials to potent pharmaceuticals.[3][4] This in-depth technical guide explores the discovery and history of nitropyrazole derivatives, provides detailed experimental protocols for their synthesis, presents key quantitative data for comparative analysis, and visualizes relevant synthetic and biological pathways.

A Historical Perspective: From Pyrazole's Discovery to the Dawn of Nitropyrazoles

The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" while synthesizing a derivative from the reaction of ethyl acetoacetate and phenylhydrazine.[1][2][5][6][7][8][9][10] This seminal work, now known as the Knorr pyrazole synthesis, opened the door to a vast new field of heterocyclic chemistry.[1][10] Shortly after, in 1889 , Eduard Buchner reported the first synthesis of the parent pyrazole molecule itself.

The exploration of nitrated pyrazoles followed much later. One of the earliest significant reports on the synthesis of a simple nitropyrazole derivative, 3-nitropyrazole , was published in 1970 by Habraken and co-authors.[11] Their work detailed the thermal rearrangement of N-nitropyrazole to yield the C-nitrated product, a fundamental transformation that remains relevant in modern synthetic strategies. Since these initial discoveries, the field has expanded dramatically, with the synthesis of a wide array of mono-, di-, and trinitropyrazole derivatives, driven by the quest for novel energetic materials and bioactive compounds.[3]

Synthetic Methodologies for Nitropyrazole Derivatives

The synthesis of nitropyrazole derivatives primarily involves the direct nitration of a pyrazole ring or the rearrangement of an N-nitropyrazole intermediate. The choice of nitrating agent, reaction conditions, and the nature of substituents on the pyrazole ring all play a crucial role in determining the regioselectivity and efficiency of the nitration.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of various nitropyrazole derivatives, starting from the parent pyrazole.

Caption: A generalized schematic of the synthetic pathways to various nitropyrazole derivatives.

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of several key nitropyrazole derivatives.

The synthesis of 3-nitropyrazole is typically achieved through the nitration of pyrazole to form N-nitropyrazole, followed by a thermal rearrangement.

Protocol:

-

N-Nitration: In a suitable reaction vessel, pyrazole is dissolved in a mixture of acetic acid and acetic anhydride. The solution is cooled in an ice bath, and a solution of nitric acid in acetic anhydride is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete formation of N-nitropyrazole.

-

Rearrangement: The N-nitropyrazole intermediate is then subjected to thermal rearrangement. This is often carried out by heating the intermediate in a high-boiling solvent such as n-octanol or benzonitrile.[12] The reaction is monitored until completion.

-

Isolation and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated 3-nitropyrazole is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or water.

4-Nitropyrazole can be synthesized via direct nitration of pyrazole or through rearrangement of N-nitropyrazole under different conditions than those used for the 3-nitro isomer.

Protocol (One-Pot, Two-Step Method): [4]

-

Pyrazole Sulfate Formation: Pyrazole is added to concentrated sulfuric acid at room temperature and stirred to form pyrazole sulfate.

-

Nitration: The mixture is cooled in an ice-water bath, and a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid (oleum) is added dropwise, maintaining the temperature below 10 °C.

-

Reaction and Isolation: The reaction mixture is then heated to around 50 °C for 1.5 hours.[4] After completion, the mixture is poured into ice water, leading to the precipitation of 4-nitropyrazole as a white solid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[4]

3,4-Dinitropyrazole is a key energetic material and is synthesized by the nitration of 3-nitropyrazole.

Protocol:

-

Nitration: 3-Nitropyrazole is dissolved in concentrated sulfuric acid. A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is then added portion-wise, controlling the temperature.

-

Reaction: The reaction mixture is heated to a specific temperature (e.g., 80-90 °C) and maintained for a period to ensure complete dinitration.

-

Isolation: The reaction mixture is cooled and poured onto crushed ice, causing the 3,4-dinitropyrazole to precipitate.

-

Purification: The product is collected by filtration, washed thoroughly with water to remove residual acid, and then dried. Recrystallization from a suitable solvent can be performed for further purification.

This all-carbon-nitrated pyrazole is a powerful energetic material and is synthesized from dinitropyrazole derivatives.

Protocol:

-

Nitration of 3,5-Dinitropyrazole: 3,5-Dinitropyrazole is added to a mixture of fuming nitric acid and oleum (sulfuric acid with dissolved SO₃) at a low temperature.

-

Reaction: The reaction mixture is carefully heated and maintained at an elevated temperature to facilitate the introduction of the third nitro group.

-

Isolation and Purification: The reaction is quenched by pouring it onto ice, and the precipitated 3,4,5-trinitropyrazole is collected, washed, and dried. Extreme caution is necessary during the synthesis of this compound due to its highly energetic nature.

Quantitative Data of Nitropyrazole Derivatives

The following tables summarize key physicochemical and energetic properties of selected nitropyrazole derivatives, facilitating comparison for research and development purposes.

Table 1: Physicochemical Properties of Selected Nitropyrazole Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Temp. (°C) | Density (g/cm³) |

| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 175-177 | - | 1.62 |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 162-164 | - | 1.52 |

| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 178-180 | 270 | 1.74 |

| 3,5-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 174-176 | 267 | 1.79 |

| 4-Amino-3,5-dinitropyrazole | C₃H₃N₅O₄ | 173.09 | 270 | 275 | 1.83 |

| 1-Methyl-3,4,5-trinitropyrazole | C₄H₃N₅O₆ | 217.09 | 90-92 | 251 | 1.78 |

| 3,4,5-Trinitropyrazole | C₃HN₅O₆ | 203.06 | 185-187 | 260 | 1.87 |

Data compiled from various sources.[3][12][13]

Table 2: Energetic Properties of Selected Nitropyrazole Derivatives

| Compound | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| 3,4-Dinitropyrazole | 8.24 | 28.8 | 15 |

| 3,5-Dinitropyrazole | 8.30 | 29.5 | 12 |

| 4-Amino-3,5-dinitropyrazole | 8.50 | 31.9 | >40 |

| 1-Methyl-3,4,5-trinitropyrazole | 8.65 | 33.7 | 24.5 |

| 3,4,5-Trinitropyrazole | 9.10 | 38.0 | 20 |

Data compiled from various sources and are indicative.[3][14][15][16][17][18]

Biological Activities and Signaling Pathways

While a significant body of research on nitropyrazoles has focused on their energetic properties, a growing number of studies are exploring their potential as bioactive molecules. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[19][20] The introduction of a nitro group can significantly modulate the electronic properties and biological activity of the parent molecule.

Illustrative Signaling Pathways of Pyrazole-Containing Drugs

To provide context for the potential biological mechanisms of nitropyrazole derivatives, the signaling pathways of three well-known pyrazole-containing drugs are illustrated below. It is important to note that these are not nitropyrazoles, but their mechanisms highlight how the pyrazole core can be tailored to interact with specific biological targets.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[21] Its pyrazole ring is crucial for its selective binding to the COX-2 enzyme.

Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking the production of prostaglandins.

Sildenafil, known by its brand name Viagra, is a potent inhibitor of phosphodiesterase type 5 (PDE5), used to treat erectile dysfunction and pulmonary arterial hypertension.[14][22]

Caption: Sildenafil inhibits PDE5, leading to increased cGMP levels and smooth muscle relaxation.[14][22]

Rimonabant is a pyrazole derivative that acts as an inverse agonist for the cannabinoid receptor CB1.[15][23] It was developed as an anorectic anti-obesity drug.

Caption: Rimonabant blocks the CB1 receptor, thereby inhibiting endocannabinoid-mediated signaling.[15][23]

Emerging Biological Activities of Nitropyrazole Derivatives

Research into the specific biological activities of nitropyrazole derivatives is an expanding field. Some key areas of investigation include:

-

Antimicrobial and Antifungal Activity: Several studies have reported the potential of nitropyrazole derivatives to inhibit the growth of various bacteria and fungi.[24][25] The precise mechanisms are often not fully elucidated but may involve the disruption of essential enzymatic pathways or cellular processes in the microorganisms.

-

Anticancer Activity: The antiproliferative effects of certain nitropyrazole derivatives against various cancer cell lines are being explored.[4][20][26] Potential mechanisms of action may include the inhibition of protein kinases, induction of apoptosis, or interference with DNA replication. For instance, some pyrazole derivatives have been shown to inhibit kinases like PI3K and EGFR.[4][20]

-

Enzyme Inhibition: The electron-withdrawing nature of the nitro group can influence the binding of pyrazole derivatives to enzyme active sites. For example, some pyrazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, a key signaling molecule.[27][28][29]

1H-Pyrazole-1-carboxamidine has been shown to be a potent inhibitor of all three isoforms of nitric oxide synthase (iNOS, eNOS, and nNOS).[27][29] This inhibition is competitive with the substrate L-arginine.

Caption: Pyrazole-1-carboxamidine acts as a competitive inhibitor of nitric oxide synthase.[27][29]

Conclusion and Future Directions

The field of nitropyrazole chemistry has evolved significantly from its historical roots. The synthetic methodologies are now well-established, allowing for the creation of a diverse array of derivatives with tailored properties. While their application as energetic materials is well-documented, the exploration of their biological activities presents a promising frontier for drug discovery.

Future research in this area will likely focus on:

-

Green Synthesis: Developing more environmentally friendly and safer synthetic routes to nitropyrazole derivatives, reducing the reliance on harsh nitrating agents.

-

Structure-Activity Relationship (SAR) Studies: Systematically investigating the impact of different substituents on the pyrazole ring on the biological activity of nitropyrazole derivatives to guide the design of more potent and selective drug candidates.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which bioactive nitropyrazole derivatives exert their effects. This will be crucial for their development as therapeutic agents.

-

Novel Applications: Exploring the use of nitropyrazole derivatives in other areas, such as materials science (e.g., as ligands for metal complexes) and agriculture (e.g., as pesticides or herbicides).

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 8. books.rsc.org [books.rsc.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. jk-sci.com [jk-sci.com]

- 11. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical Calculation of the Detonation Parameters of Nitropyrazoles Explosives | Scientific.Net [scientific.net]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. osti.gov [osti.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.aip.org [pubs.aip.org]

- 24. mdpi.com [mdpi.com]

- 25. academicstrive.com [academicstrive.com]

- 26. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pyrazoles and pyrazolines as neural and inducible nitric oxide synthase (nNOS and iNOS) potential inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchexperts.utmb.edu [researchexperts.utmb.edu]

Solubility of 3-Nitro-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Nitro-1H-pyrazole-4-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its functionalized pyrazole scaffold, this molecule serves as a versatile intermediate in the synthesis of diverse compound libraries.[1] A thorough review of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a comprehensive overview of the predicted solubility characteristics based on related analogs, a detailed experimental protocol for determining solubility via the gravimetric method, and a proposed synthetic pathway for its preparation. This information is intended to equip researchers with the necessary tools and methodologies to ascertain the solubility of this compound in various solvents, a critical parameter for its application in research and development.

Introduction

This compound (CAS No. 39205-87-3) is a small molecule featuring a pyrazole ring functionalized with both a nitro group and a nitrile group.[1] This unique arrangement of reactive sites makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The pyrazole core is a common motif in many biologically active compounds.[1] Understanding the solubility of this intermediate is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Physicochemical Properties and Predicted Solubility

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value/Information | Source |

| CAS Number | 39205-87-3 | [1] |

| Molecular Formula | C₄H₂N₄O₂ | [1] |

| Molecular Weight | 138.08 g/mol | [1] |

| Physical Form | Solid or liquid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

Qualitative Solubility of Structural Analogs

Quantitative solubility data for this compound is not available. However, data and predictions for structurally related compounds can provide an indication of its likely solubility profile. It is crucial to note that these are not direct substitutes for experimental data on the target compound.

| Compound | Solvent | Solubility |

| 4-Nitro-1H-pyrazole-3-carbonitrile | Water | Low (predicted) |

| DMSO | Soluble in some polar organic solvents | |

| 3-Nitropyrazole | Methanol | Soluble |

| Water | Limited solubility | |

| Ethanol, Acetone, Chloroform | More soluble than in water |

The presence of the polar nitro and nitrile groups, along with the pyrazole ring capable of hydrogen bonding, suggests that this compound is likely to be soluble in polar organic solvents. Its solubility in water is expected to be limited due to the influence of the aromatic pyrazole ring.

Experimental Protocol: Determination of Solubility by Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a solvent.[2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.[2][5]

Materials and Apparatus

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Volumetric pipette (e.g., 10 mL)

-

Evaporating dish or watch glass (pre-weighed)

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

-

Desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen solvent (e.g., 50 mL). The presence of undissolved solid is essential to ensure saturation.[2]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to allow it to reach equilibrium. This can take several hours. To confirm equilibrium, samples of the solution can be taken at different time points and their concentration measured; equilibrium is reached when consecutive measurements are constant.[2]

-

-

Sample Collection:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette (e.g., 10 mL). It is crucial to avoid transferring any solid particles. A syringe filter can be used for this purpose.

-

-

Gravimetric Analysis:

-

Transfer the pipetted solution into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., below the compound's melting point).[2][5]

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute.

-

Repeat the drying and weighing process until a constant weight is achieved.[2][5]

-

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Weight of the empty evaporating dish: W₁

-

Weight of the dish + 10 mL of saturated solution: W₂

-

Weight of the dish + dry solute: W₃

-

Weight of the solute in 10 mL of solution:

-

W_solute = W₃ - W₁

-

-

Weight of the solvent in 10 mL of solution:

-

W_solvent = W₂ - W₃

-

-

Solubility in g/100 mL:

-

Solubility = (W_solute / 10 mL) * 100

-

Visualized Workflows

Experimental Workflow for Solubility Determination

Caption: Gravimetric method for solubility determination.

Proposed Synthesis Pathway

A plausible synthesis route for this compound involves the diazotization of 3-Amino-1H-pyrazole-4-carbonitrile, followed by a Sandmeyer-type reaction to introduce the nitro group. The starting aminopyrazole can be synthesized from the condensation of a suitable precursor with hydrazine.

Caption: Proposed synthesis of this compound.

Conclusion

While quantitative solubility data for this compound is currently not documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed gravimetric method offers a reliable and accessible approach for experimental solubility determination. The predicted solubility based on structural analogs suggests that polar organic solvents are likely to be effective. The proposed synthesis pathway provides a logical route for the preparation of this valuable chemical intermediate. The information and methodologies presented herein are intended to facilitate the effective use of this compound in drug discovery and development.

References

- 1. scispace.com [scispace.com]

- 2. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

tautomerism in 3-Nitro-1H-pyrazole-4-carbonitrile

An In-depth Technical Guide on the Tautomerism of 3-Nitro-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the annular . Pyrazole derivatives are crucial scaffolds in medicinal chemistry and materials science, and understanding their tautomeric preferences is fundamental for predicting molecular interactions, properties, and reactivity. This document synthesizes theoretical principles with experimental and computational findings from related substituted pyrazoles to elucidate the structural dynamics of this specific molecule. It includes a review of influencing factors, detailed experimental and computational protocols for analysis, and quantitative data presented for clarity and comparison.

Introduction: Annular Tautomerism in Pyrazoles

Pyrazole and its derivatives are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is annular tautomerism, a form of prototropy where a proton can reside on either of the two ring nitrogen atoms.[1] This dynamic equilibrium results in two distinct tautomeric forms, which can significantly influence the compound's physicochemical properties, including its dipole moment, hydrogen bonding capability, and biological activity. For a pyrazole ring substituted at the C3 and C4 positions, the equilibrium is between the 3,4-disubstituted-1H-pyrazole and the 5,4-disubstituted-1H-pyrazole forms.

The position of this equilibrium is highly sensitive to several factors:

-

Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of the groups attached to the pyrazole ring is a primary determinant.

-

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other.

-

Temperature and Concentration: These parameters can shift the equilibrium and affect the rate of interconversion.

-

Physical State: The preferred tautomer can differ between the solid, liquid, and gas phases due to variations in intermolecular interactions.

The Tautomeric System of this compound

The subject of this guide, this compound, can exist as two possible annular tautomers:

-

Tautomer A: this compound

-

Tautomer B: 5-Nitro-1H-pyrazole-4-carbonitrile

The equilibrium between these two forms is dictated by the strong electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups. Theoretical and experimental studies on substituted pyrazoles have established general principles governing this preference. Research indicates that electron-withdrawing groups, such as nitro, cyano, and carboxyl groups, tend to favor the tautomer where the substituent is located at the C5 position.[2][3] Specifically, the nitrile substituent is noted for its strong σ- and π-withdrawing character, which decisively results in a preference for the tautomer where it is at position 5.[4] Based on this established principle, it is strongly predicted that Tautomer B (5-Nitro-1H-pyrazole-4-carbonitrile) is the more stable and predominant form.

Data Presentation

| Property | Tautomer A (3-Nitro) | Tautomer B (5-Nitro) | Rationale / Reference Method |

| Predicted Stability | Less Stable | More Stable | Electron-withdrawing groups (-NO₂, -CN) stabilize the tautomer where they are at the C5 position.[2][4] This is confirmed by X-ray data on related nitro-pyrazoles.[4] |

| Relative Energy (ΔG) | > 0 kcal/mol | 0 kcal/mol (Reference) | Calculated using DFT methods (e.g., M06-2X/6-311++G(d,p)) in various solvents. The energy difference is expected to be significant, favoring Tautomer B. |

| ¹H NMR (predicted) | Distinct chemical shift for pyrazole C-H proton. | Distinct, likely downfield shifted C-H proton signal compared to Tautomer A. | In cases of slow exchange (low temperature), separate signals would be observed. Broad signals at room temperature indicate rapid equilibrium.[2] |

| ¹³C NMR (predicted) | C3 and C5 carbons would have characteristic shifts. | C3 and C5 chemical shifts would be different from Tautomer A. | The chemical shifts of C3 and C5 are sensitive to the tautomeric form.[2] The presence of two strong electron-withdrawing groups will significantly impact the chemical shifts. |

| Hydrogen Bonding | Acts as both H-bond donor (N1-H) and acceptor (N2). | Acts as both H-bond donor (N1-H) and acceptor (N2). | Intermolecular hydrogen bonding in the solid state or with solvent molecules plays a crucial role in stabilizing the predominant tautomer.[4] The specific pattern (e.g., chains vs. dimers) depends on packing. |

Experimental and Computational Protocols

Determining the predominant tautomer and the dynamics of the equilibrium requires a combination of spectroscopic, crystallographic, and computational methods.

Synthesis

The synthesis of substituted pyrazoles often serves as the entry point for such studies. While a specific protocol for this compound is not detailed in tautomerism literature, general synthetic routes for related compounds, such as 3-amino-1H-pyrazole-4-carbonitriles, involve the reaction of β-ketonitriles with hydrazine or its derivatives.[5] Nitration of a pyrazole precursor is another common strategy.[6]

X-ray Crystallography

This is the definitive method for determining the tautomeric form in the solid state.

-

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a suitable solvent (e.g., ethanol, acetonitrile).

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and parameters. The location of the pyrazole N-H proton will unambiguously identify the tautomer present in the crystal lattice.[4][7]

-

NMR Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.

-

Protocol:

-

Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the impact of the environment.[4]

-

¹H and ¹³C NMR: Acquire standard 1D spectra. At room temperature, if the proton exchange is fast on the NMR timescale, averaged signals will be observed.

-

Low-Temperature NMR: Decrease the temperature of the NMR probe until the proton exchange slows sufficiently to observe separate, sharp signals for each tautomer. The ratio of the tautomers can then be determined by integrating the corresponding signals.[7][8]

-

2D NMR (NOESY/ROESY): Nuclear Overhauser Effect experiments can reveal through-space proximity between the N-H proton and protons on nearby substituents, helping to elucidate the major tautomer in solution.[4]

-

¹⁵N NMR: This technique is very sensitive to the electronic environment of the nitrogen atoms and can provide direct evidence of the proton's location.

-

FT-IR Spectroscopy

Infrared spectroscopy is useful for studying hydrogen bonding and conformational isomers.

-

Protocol:

-

Acquire spectra in the solid state (KBr pellet or ATR) and in solution (using a non-polar solvent like CCl₄ or a polar one like acetonitrile).

-

Analyze the N-H stretching region (~3100-3400 cm⁻¹) and the C≡N and N-O stretching regions. Shifts in these frequencies between different states or solvents can provide insights into intermolecular interactions and conformational changes that are coupled with the tautomeric equilibrium.[4]

-

Computational Chemistry

Theoretical calculations are essential for predicting the relative stabilities of tautomers and understanding the factors that control the equilibrium.

-

Protocol:

-

Structure Optimization: Build the initial 3D structures of both tautomers (A and B).

-

Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers using a reliable quantum mechanical method, such as Density Functional Theory (DFT). The M06-2X functional with a large basis set like 6-311++G(d,p) is well-suited for these systems.[4]

-

Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) for relevant solvents (chloroform, water, etc.).

-

Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable. The energy difference allows for the calculation of the theoretical equilibrium constant (K_T).

-

Conclusion

The tautomerism of this compound is governed by the powerful electron-withdrawing effects of its nitro and cyano substituents. Based on well-established principles derived from extensive studies on analogous pyrazole systems, it is confidently predicted that the equilibrium lies heavily in favor of the 5-Nitro-1H-pyrazole-4-carbonitrile tautomer. This preference is expected to hold true in the solid state and across a range of solvents. For drug development and materials science applications, designing molecular interactions, synthetic pathways, and property predictions based on the 5-nitro tautomer is the recommended approach. Definitive confirmation can be achieved by employing the multi-faceted experimental and computational workflow detailed in this guide.

References

- 1. purkh.com [purkh.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 3-Nitro-1H-pyrazole-4-carbonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1H-pyrazole-4-carbonitrile is a versatile and highly reactive building block in the field of heterocyclic chemistry. Its unique molecular architecture, featuring a pyrazole core functionalized with both a nitro and a nitrile group, offers multiple reactive sites for the construction of complex fused heterocyclic systems.[1] This potent combination of functional groups makes it a valuable precursor for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and drug discovery, particularly as scaffolds for biologically active molecules.[1]

These application notes provide detailed protocols for a two-step synthesis of a fused pyrazolo[3,4-d]pyrimidine system, a class of compounds known for their pharmacological importance, starting from this compound. The protocols cover the initial reduction of the nitro group to form the key aminopyrazole intermediate, followed by a cyclocondensation reaction to construct the fused pyrimidine ring.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

-

Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amino group to yield 3-Amino-1H-pyrazole-4-carbonitrile. This transformation is crucial as the resulting amino group is essential for the subsequent cyclization step.

-

Cyclocondensation to form Pyrazolo[3,4-d]pyrimidine: The intermediate, 3-Amino-1H-pyrazole-4-carbonitrile, undergoes a cyclocondensation reaction with a suitable one-carbon synthon, such as formamide, to construct the fused pyrimidine ring, yielding a 4-aminopyrazolo[3,4-d]pyrimidine derivative.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow from this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and yields for the key steps in the synthesis of 4-aminopyrazolo[3,4-d]pyrimidines from aminopyrazole precursors. Please note that the yield for the reduction of this compound is based on general procedures for similar compounds and may vary.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |